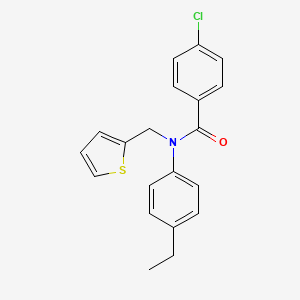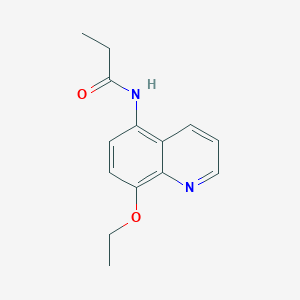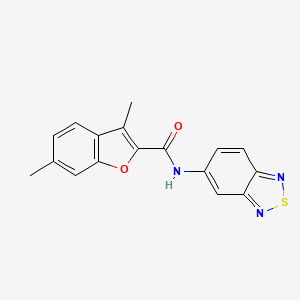![molecular formula C21H21ClN2O3S B11326320 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326320.png)
6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine and Thiophene Moieties: The piperidine and thiophene groups can be introduced through nucleophilic substitution reactions using suitable precursors.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chromene core can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives of the chromene core with various functional groups.
科学的研究の応用
6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving chromene derivatives.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs and therapeutic agents.
作用機序
6-クロロ-4-オキソ-N-[2-(ピペリジン-1-イル)-2-(チオフェン-2-イル)エチル]-4H-クロメン-2-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、以下を行うことが知られています。
酵素を阻害する: それは、疾患経路に関与する特定の酵素を阻害し、それによってその治療効果を発揮することができます。
受容体を調節する: この化合物は、細胞表面の特定の受容体と相互作用し、細胞シグナル伝達と機能の変化につながる可能性があります。
アポトーシスを誘導する: それは、癌細胞でプログラム細胞死(アポトーシス)を誘導し、その抗癌活性に寄与することができます。
類似化合物:
4H-クロメン-2-カルボキサミド誘導体: これらの化合物はクロメン核とカルボキサミド基を共有しますが、置換基が異なります。
チオフェン含有クロメン: クロメン核にチオフェン部分が結合した化合物。
ピペリジン含有クロメン: クロメン核にピペリジン部分が結合した化合物。
独自性: 6-クロロ-4-オキソ-N-[2-(ピペリジン-1-イル)-2-(チオフェン-2-イル)エチル]-4H-クロメン-2-カルボキサミドは、クロメン核、塩素原子、ピペリジン、チオフェン部分の特定の組み合わせにより独自です。この独特の構造は、その独特の生物活性と潜在的な治療的応用をもたらします。
類似化合物との比較
4H-chromene-2-carboxamide Derivatives: These compounds share the chromene core and carboxamide group but differ in their substituents.
Thiophene-containing Chromenes: Compounds with thiophene moieties attached to the chromene core.
Piperidine-containing Chromenes: Compounds with piperidine moieties attached to the chromene core.
Uniqueness: 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the specific combination of the chromene core, chlorine atom, piperidine, and thiophene moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C21H21ClN2O3S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
6-chloro-4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O3S/c22-14-6-7-18-15(11-14)17(25)12-19(27-18)21(26)23-13-16(20-5-4-10-28-20)24-8-2-1-3-9-24/h4-7,10-12,16H,1-3,8-9,13H2,(H,23,26) |
InChIキー |
GMZNPPRPWZUWHK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide](/img/structure/B11326245.png)

![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326253.png)
![6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326267.png)


![2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11326287.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11326291.png)
![2-(2,3-dimethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B11326292.png)
![5-(3-bromophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11326299.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326305.png)
![(2-fluorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11326313.png)
![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11326315.png)
![4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326318.png)
